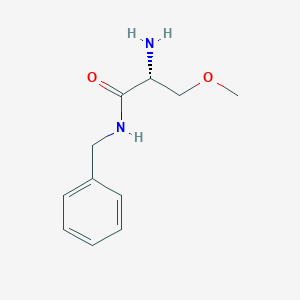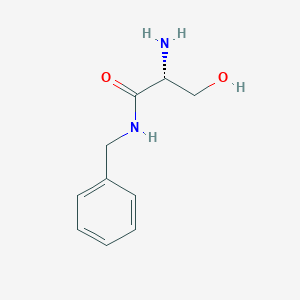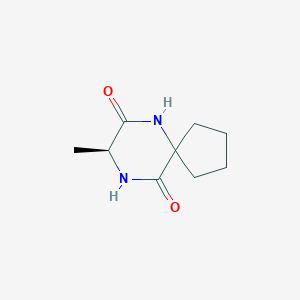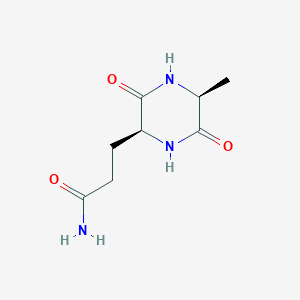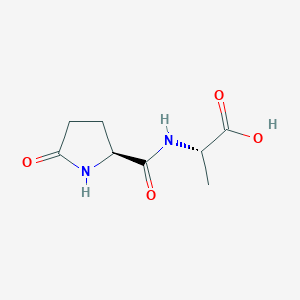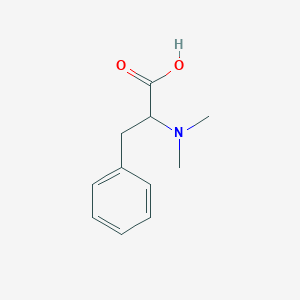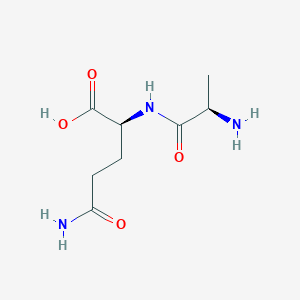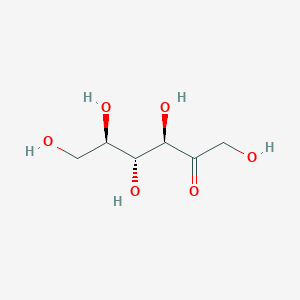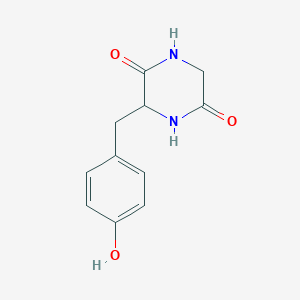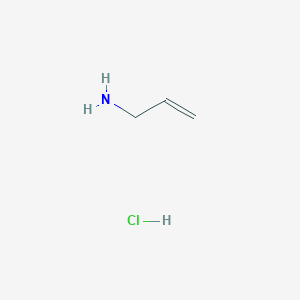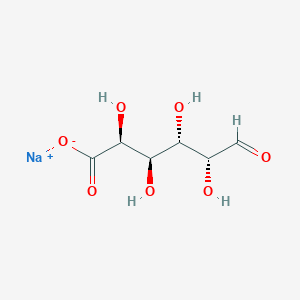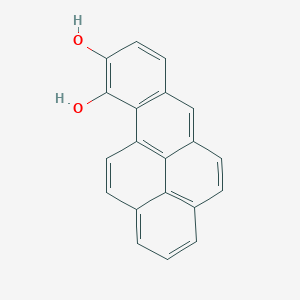
Benzo(a)pyrene-9,10-diol
概要
説明
Benzo(a)pyrene-9,10-diol, also known as 9,10-Dihydroxybenzo[a]pyrene, is an ortho- and peri-fused polycyclic arene . It is a metabolite of Benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH) commonly found in cigarette smoke, automobile exhaust fumes, grilled meat, and smoked food among others . Exposure to B[a]P is associated with a range of toxic effects including developmental, neurological, oxidative, inflammatory, mutagenic, carcinogenic and mortal .
Synthesis Analysis
Benzo[a]pyrene is converted to optically active 9,10-epoxides of (-)trans-7,8-diol by three enzymatic steps: (i) stereospecific oxygenation at the 7,8 double bond of benzo[a]pyrene by the mixed-function oxidases to essentially a single enantiomer of 7,8-epoxide, (ii) hydration of the 7,8-epoxide by epoxide hydratase to an optically pure (-)trans-7,8-diol, and (iii) stereoselective oxygenation by the mixed-function oxidases at the 9,10 double bond of the (-) trans-7,8-diol to optically active r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene and optically active r-7,t-8-dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene in a ratio of approximately 10 to 1 .
Molecular Structure Analysis
The molecular structure of Benzo(a)pyrene-9,10-diol is characterized by several features. The most notable features of the molecular structure are (i) independent and unambiguous proof of the absolute configuration of the adduct based on the spatial relationship between the known chiral carbon atoms of the deoxyribose and the four asymmetric centers in the hydrocarbon moiety; (ii) visualization of the relative orientations of the pyrene and guanine ring systems as well as the conformation of the partially saturated hydrocarbon ring (comprising carbon atoms 7, 8, 9, and 10), both of which conformational features in the crystal are in good agreement with deductions from NMR and CD measurements in solution; and (iii) the presence in the crystal of a syn glycosidic torsion angle, a conformation that is unusual in B-DNA but that may be involved in error-prone replication of these benzo[a]pyrene 7,8-diol 9,10-epoxide deoxyguanosine adducts by DNA polymerases .
Chemical Reactions Analysis
The physical and chemical reaction pathways of the metabolite model compound benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE) in aqueous (double-stranded) DNA solutions was investigated as a function of temperature (0-30 degrees C), pH (7.0-9.5), sodium chloride concentration (0-1.5M) and DNA concentration in order to clarify the relationships between the multiple reaction mechanisms of this diol epoxide in the presence of nucleic acids .
Physical And Chemical Properties Analysis
Benzo(a)pyrene-9,10-diol has a molecular weight of 286.3 g/mol. It has a boiling point of 310–312 °C at 10 mm Hg and a melting point of 179–179.3 °C. It is characterized by yellowish plates, needles from benzene/methanol; crystals may be monoclinic or orthorhombic. Its water solubility is 0.00162 mg/L at 25 °C; 0.0038 mg/L at 25 °C. It has a log Kow (octanol–water) of 6.35 and a Henry’s Law Constant of 0.034 Pa m3/mol at 20 °C .
科学的研究の応用
Stereochemical and Structural Properties
- Stereochemistry and Thermodynamics: Benzo(a)pyrene (BP) metabolites, known as benzo(a)pyrene diol epoxides (BPDEs), exhibit distinct stereochemical properties. Computational investigations reveal significant stability differences between these stereoisomeric adducts, influenced by factors like stacking interactions and helix unwinding in DNA (Yan et al., 2001).
DNA Interaction and Mutagenesis
- DNA Adduct Formation: BP metabolites bind covalently to DNA bases, notably at the N2 atom of guanine and N6 atom of adenine. Techniques like microscale solid-phase extraction (SPE) and HPLC have been developed for efficient isolation of these adducts (Harri et al., 2003).
- Crystal Structure Analysis: The crystal structure of a benzo[a]pyrene 7,8-diol 9,10-epoxide N2-deoxyguanosine adduct provides insights into its molecular conformation and potential mutagenic implications (Karle et al., 2004).
- Cancer Risk Factors: The formation of specific DNA adducts, such as BPDE-dG, in lung tissues of smokers is highlighted as a risk factor for lung cancer, suggesting a potential biomarker for assessing cancer risk (Alexandrov et al., 2010).
Phototoxicity and Cellular Responses
- Photocytotoxicity and Cellular Responses: BP metabolites exhibit photocytotoxicity when exposed to UVA light, leading to effects like reactive oxygen species generation and lipid peroxidation (Xia et al., 2015).
- Oncogenic Activation: Exposure to BPDE can lead to the activation of oncogenic pathways in cells, such as in human breast epithelial cells, demonstrating its potential role in cancer biogenesis (Botlagunta et al., 2008).
Environmental and Health Implications
- Environmental Exposure: Understanding the placental transfer and DNA binding of benzo(a)pyrene in human placental perfusion can help assess fetal exposure risks from environmental pollutants (Karttunen et al., 2010).
Safety And Hazards
Benzo(a)pyrene-9,10-diol is harmful because it forms carcinogenic and mutagenic metabolites which intercalate into DNA, interfering with transcription. They are considered pollutants and carcinogens . Exposure to Benzo(a)pyrene-9,10-diol can be associated with a range of toxic effects including developmental, neurological, oxidative, inflammatory, mutagenic, carcinogenic and mortal .
将来の方向性
Future research could focus on understanding the mechanism of toxic potential of this known molecule, and display the strength and level of detail of applying quantum chemical methods to reveal the reactivity, energy properties, and electronic properties of a mutagen . Another area of interest could be the investigation of the relationships between the multiple reaction mechanisms of this diol epoxide in the presence of nucleic acids .
特性
IUPAC Name |
benzo[a]pyrene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJIZEKULDXYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205926 | |
| Record name | Benzo(a)pyrene, 9,10-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo(a)pyrene-9,10-diol | |
CAS RN |
57303-98-7 | |
| Record name | Benzo[a]pyrene-9,10-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57303-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-9,10-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057303987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, 9,10-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-9,10-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV6Q5APY2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



